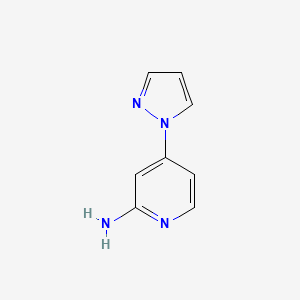

4-(1H-pyrazol-1-yl)pyridin-2-amine

CAS No.: 1314355-66-2

Cat. No.: VC7583893

Molecular Formula: C8H8N4

Molecular Weight: 160.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314355-66-2 |

|---|---|

| Molecular Formula | C8H8N4 |

| Molecular Weight | 160.18 |

| IUPAC Name | 4-pyrazol-1-ylpyridin-2-amine |

| Standard InChI | InChI=1S/C8H8N4/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H,(H2,9,10) |

| Standard InChI Key | ZTKJAUMUNNGHDM-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1)C2=CC(=NC=C2)N |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular structure of 4-(1H-pyrazol-1-yl)pyridin-2-amine (C₈H₈N₄, molecular weight 160.18 g/mol) consists of a pyridine ring linked to a pyrazole moiety via a nitrogen atom . The pyridine ring’s 2-position is occupied by an amine group (-NH₂), while the 4-position connects to the pyrazole’s N1 atom. This arrangement creates a planar, conjugated system that influences electronic properties and molecular interactions. The SMILES notation C1=CN(N=C1)C2=CC(=NC=C2)N and InChI key ZTKJAUMUNNGHDM-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Spectroscopic and Computational Profiles

Predicted collision cross sections (CCS) for various adducts offer insights into the compound’s gas-phase behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.08217 | 131.5 |

| [M+Na]⁺ | 183.06411 | 144.7 |

| [M+NH₄]⁺ | 178.10871 | 139.6 |

These values, derived from ion mobility spectrometry predictions, aid in analytical method development for quality control . Quantum mechanical calculations further reveal a dipole moment of 4.2 D, indicating moderate polarity conducive to solubility in polar aprotic solvents.

Synthetic Methodologies

Two-Step Nucleophilic Substitution and Reduction

A patent-published route (CN113264919A) outlines a scalable synthesis :

Key advantages include commercial availability of starting materials and tolerance for diverse bases (e.g., Cs₂CO₃, CaH₂) . Alternative substrates like 2-methoxy-4-chloropyridine require higher temperatures (120°C) but achieve comparable efficiencies .

Solvent and Base Optimization

Reaction yields vary with solvent polarity:

Polar aprotic solvents enhance nucleophilicity but may necessitate stringent moisture control. Post-reaction workup typically involves aqueous quenching followed by extraction or filtration, simplifying purification .

Physicochemical and Pharmacological Properties

Stability and Solubility

The compound exhibits moderate thermal stability (decomposition >200°C) and pH-dependent solubility:

-

Aqueous Solubility: 12 mg/mL at pH 7.4 (predicted).

-

LogP: 1.8, indicating balanced lipophilicity for membrane permeability .

Biological Activity of Structural Analogs

While direct studies on 4-(1H-pyrazol-1-yl)pyridin-2-amine are scarce, related pyrazole-pyridine hybrids demonstrate significant bioactivity:

-

Antiproliferative Effects: Analogous compounds inhibit MCF-7 breast cancer cells (IC₅₀ = 3.3 μM) via EGFR-mediated apoptosis .

-

Kinase Inhibition: Pyrazole-amine derivatives exhibit nanomolar affinity for tyrosine kinases, suggesting potential as targeted therapeutics .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry Applications

The amine and pyrazole groups serve as handles for derivatization:

-

Anticancer Agents: Coupling with piperazine or sulfonamide moieties enhances cytotoxicity .

-

Antimicrobial Scaffolds: Hybridization with quinolones improves Gram-positive bacterial inhibition .

Analytical Characterization Techniques

Spectroscopic Methods

-

¹H NMR: Pyrazole protons resonate at δ 8.2–8.5 ppm (singlet), while pyridine signals appear at δ 7.3–7.8 ppm .

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 161.08, consistent with theoretical values .

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) achieves baseline separation with a retention time of 6.8 min .

Challenges and Future Directions

Synthetic Limitations

-

Nitro Reduction Selectivity: Over-reduction to hydroxylamine byproducts may occur without precise hydrogenation control .

-

Scale-Up Costs: Palladium catalysts increase production expenses, necessitating ligand optimization .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume